molecular formula C9H8N2O4 B2485687 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 85160-82-3

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2485687
CAS RN: 85160-82-3
M. Wt: 208.173
InChI Key: KBLXGQKTRWROCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives, including those related to 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst. This process allows for the formation of 2H-1,4-benzoxazine derivatives with a nitro group being reduced prior to the epoxide functionality, leading to the attack of the amino group on the epoxide moiety in a 6-exofashion (Meng et al., 2009). Additionally, methods for synthesizing 4H-1,2-benzoxazine rings functionalized with various electron-withdrawing substituents on the benzene ring have been developed, showcasing the versatility of this compound's synthesis (Nakamura, Uchiyama, & Ohwada, 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using techniques such as FT-IR and Raman spectroscopy. Studies have focused on the structural, topological, and vibrational properties of this compound, providing insights into its reactivity and stability compared to chlorinated and methylated derivatives. These analyses reveal that the nitro and chloro substituents significantly influence the stability and chemical reactivity of these compounds (Castillo et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound has shown that it can serve as a potent intermediate to oxygen-functionalized aromatic compounds. The intramolecular cyclization reaction of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines is particularly notable. This reaction is an example of the oxygen functionalization of the aromatic ring, where the oxygen atom is derived from the nitro group in the molecule, and is favored by the presence of electron-withdrawing groups on the benzene ring (Nakamura, Sugimoto, & Ohwada, 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystalline structure, have been explored. For instance, the introduction of a hydroxyl group in certain derivatives resulted in improved water solubility and a longer duration of action, showcasing the importance of functional group modification in determining the physical properties of these compounds (Matsumoto et al., 1999).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and potential applications, have been studied. Research indicates that this compound and its derivatives can undergo various chemical reactions, offering potential as intermediates in the synthesis of more complex molecules. The study of its reactivity with different functional groups opens up avenues for its application in diverse fields of chemistry (Kitson & Freeman, 1993).

Scientific Research Applications

Synthesis Approaches:

  • Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives Synthesis :

    • Qing-Yuan Meng et al. (2009) reported the synthesis of 2H-1,4-benzoxazine derivatives using 1,2-epoxy-3-(2-nitroaryloxy)propanes, with Hantzsch 1,4-dihydropyridine and Pd/C as catalysts. The nitro group reduction before the epoxide functionality led to amino group attack in a 6-exofashion, allowing for varied derivatization (Meng et al., 2009).
  • Benzoxazinone Derivatives Synthesis and Characterization :

    • Nefisath et al. (2018) synthesized various benzoxazinone derivatives, including 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, confirming their formation through elemental analysis and NMR spectral studies (Nefisath et al., 2018).

Biological and Pharmaceutical Applications

Antifungal Activity:

  • 2H-1,4-Benzoxazin-3(4H)-one Derivatives as Antifungals :
    • Śmist et al. (2016) explored 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones for antifungal activity against several phytopathogenic fungi and found moderate to good activity at higher concentrations. Compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed promising results in inhibiting mycelial growth (Śmist et al., 2016).

Hair Coloring Agents:

  • Use in Hair Colorants :
    • Hartmann et al. (2004) synthesized colored 3-arylamino-7-nitro-2H-1,4-benzoxazines, examining their potential as hair colorants. These compounds were characterized spectroscopically to confirm their suitability for this application (Hartmann et al., 2004).

Environmental and Ecological Applications

Bioactivity and Ecological Role:

  • Phytotoxic, Antifungal, and Antimicrobial Effects :
    • Macias et al. (2009) investigated the bioactivity of (2H)-1,4-benzoxazin-3(4H)-ones, revealing their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds have potential applications as natural herbicide models and in pharmaceutical development (Macias et al., 2009).

Chemical and Synthetic Research

Functionalized Aromatic Compounds Synthesis:

  • Potent Intermediates for Oxygen-Functionalized Aromatic Compounds :
    • Nakamura et al. (2003) described a method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. These compounds can serve as precursors for functionalized o-quinone methides and multisubstituted phenols, thus being potent intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

properties

IUPAC Name

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLXGQKTRWROCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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